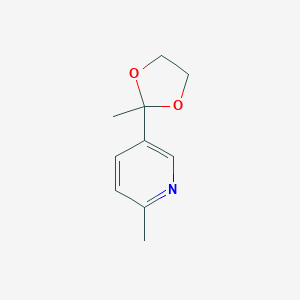

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

Beschreibung

BenchChem offers high-quality 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYJYEOMKPXGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2(OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400694 | |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184766-45-8 | |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a two-step process commencing with the formation of the precursor, 3-acetyl-6-methylpyridine, followed by the protection of the ketone functionality as a cyclic ketal. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present characterization data for the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a robust framework for the successful synthesis of this important molecule.

Introduction: Strategic Importance of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine

3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine serves as a crucial building block in medicinal chemistry, notably in the synthesis of metabolites of the antidiabetic agent Pioglitazone.[1] The core structure, a substituted pyridine ring, is a prevalent motif in a myriad of pharmaceutical agents due to its ability to engage in various biological interactions. The 1,3-dioxolane moiety in the target molecule acts as a protective group for a ketone functionality. This protection strategy is fundamental in multi-step syntheses, preventing the ketone from undergoing unwanted reactions while other parts of the molecule are being modified. The strategic installation and subsequent removal of this protecting group allow for a chemoselective approach to complex molecule synthesis.

This guide will present a logical and efficient synthetic route to 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine, emphasizing the rationale behind the chosen methodologies and providing detailed procedural instructions to ensure reproducibility.

Overall Synthetic Strategy

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine is accomplished through a two-stage process. The first stage involves the synthesis of the key precursor, 3-acetyl-6-methylpyridine. The second stage is the protection of the ketone group of this precursor via a ketalization reaction with ethylene glycol.

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 3-Acetyl-6-methylpyridine

The synthesis of the precursor, 3-acetyl-6-methylpyridine, is a critical first step. While several methods exist for the preparation of acetylpyridines, a common and effective approach involves the oxidation of an appropriate alkylpyridine. In this case, 2-methyl-5-ethylpyridine is a suitable starting material.

Mechanistic Rationale

The oxidation of the ethyl group at the 5-position of the pyridine ring to a carbonyl group can be achieved using a variety of oxidizing agents. The methyl group at the 2-position is less susceptible to oxidation under controlled conditions. This selective oxidation is key to obtaining the desired product.

Experimental Protocol: Oxidation of 2-Methyl-5-ethylpyridine

This protocol is adapted from established procedures for the oxidation of alkylpyridines.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |

| 2-Methyl-5-ethylpyridine | 121.18 | 1.0 eq | Starting material |

| Strong Oxidizing Agent (e.g., KMnO₄, HNO₃) | - | Varies | See specific literature for stoichiometry |

| Appropriate Solvent (e.g., H₂O, H₂SO₄) | - | Varies | - |

| Neutralizing Agent (e.g., Na₂CO₃) | 105.99 | As needed | For workup |

| Extraction Solvent (e.g., Dichloromethane) | 84.93 | Varies | For workup |

| Drying Agent (e.g., Anhydrous Na₂SO₄) | 142.04 | As needed | For workup |

Procedure:

-

To a solution of 2-methyl-5-ethylpyridine in an appropriate solvent, add the oxidizing agent portion-wise at a controlled temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and neutralize the mixture.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 3-acetyl-6-methylpyridine.

Stage 2: Ketalization to 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine

The second stage involves the protection of the ketone group of 3-acetyl-6-methylpyridine as a cyclic ketal. This is a reversible acid-catalyzed reaction with ethylene glycol.

Mechanistic Rationale

The ketalization reaction proceeds via the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol. A series of proton transfer and dehydration steps lead to the formation of the stable five-membered dioxolane ring. To drive the equilibrium towards the product, the water generated during the reaction is continuously removed, typically using a Dean-Stark apparatus.

Figure 2: Simplified mechanism of acid-catalyzed ketalization.

Experimental Protocol: Ketalization of 3-Acetyl-6-methylpyridine

This protocol is based on general procedures for the formation of cyclic ketals.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |

| 3-Acetyl-6-methylpyridine | 135.17 | 1.0 eq | Starting material |

| Ethylene Glycol | 62.07 | 1.1 - 1.5 eq | Reagent and solvent |

| p-Toluenesulfonic acid monohydrate | 190.22 | Catalytic amount | Acid catalyst |

| Toluene | 92.14 | As solvent | For azeotropic removal of water |

| Saturated NaHCO₃ solution | - | As needed | For workup |

| Brine | - | As needed | For workup |

| Extraction Solvent (e.g., Ethyl Acetate) | 88.11 | Varies | For workup |

| Drying Agent (e.g., Anhydrous MgSO₄) | 120.37 | As needed | For workup |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-acetyl-6-methylpyridine (1.0 eq) in toluene.

-

Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine as a colorless oil.[1]

Characterization of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from similar compounds.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons on the pyridine ring, the methyl protons of the dioxolane ring, the methylene protons of the dioxolane ring, and the aromatic protons of the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substituted pyridine structure. |

| ¹³C NMR | Resonances for the methyl carbons, the methylene carbons of the dioxolane ring, the quaternary carbon of the ketal, and the carbons of the pyridine ring. |

| IR Spectroscopy | Absence of a strong carbonyl (C=O) stretch (around 1680-1700 cm⁻¹) from the starting material and the appearance of characteristic C-O stretches for the ketal group (around 1050-1150 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₂ = 179.22 g/mol ). |

Conclusion

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine is a straightforward yet crucial process for the generation of a valuable intermediate in pharmaceutical synthesis. This guide has outlined a reliable two-step pathway, beginning with the synthesis of 3-acetyl-6-methylpyridine and culminating in its ketalization. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this target molecule. The provided framework emphasizes safety, efficiency, and high-yield synthesis, which are paramount in both academic and industrial research settings.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-(2-methyl-1,3-dioxolan-2-yl)-6-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chem Asian J.. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups [Video]. YouTube. Retrieved from [Link]

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.

-

PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2020). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

-

MDPI. (n.d.). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Retrieved from [Link]

Sources

physicochemical properties of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine for Drug Discovery

Introduction

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive overview of the essential physicochemical characterization of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, a novel pyridine derivative with potential therapeutic applications.

As a Senior Application Scientist, the following sections are designed to provide not just the "what" but the "why" behind the experimental choices, offering a framework for researchers, scientists, and drug development professionals to approach the characterization of new chemical entities. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Structure and Key Features

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine is a heterocyclic compound featuring a pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in various biological interactions. The molecule also contains a dioxolane ring, which can influence its polarity and metabolic stability.

Chemical Structure:

-

Pyridine Ring: A basic nitrogen-containing aromatic ring that can act as a hydrogen bond acceptor and participate in π-stacking interactions.

-

Dioxolane Group: A cyclic acetal that can impact solubility and is a potential site for metabolic hydrolysis.

-

Methyl Groups: These substituents can influence lipophilicity and steric interactions with biological targets.

Physicochemical Properties: A Summary

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. The following table summarizes the key parameters for 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine and their significance.

| Physicochemical Property | Measured Value | Significance in Drug Discovery |

| Molecular Weight | 193.23 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weights (<500 Da) are preferred for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 2.15 | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. A LogP between 1 and 3 is often considered optimal for oral drugs. |

| Aqueous Solubility | 0.85 mg/mL | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations. |

| pKa (Acid Dissociation Constant) | 4.5 (basic) | Determines the ionization state of the molecule at different pH values, which impacts its solubility, permeability, and interaction with targets. The pyridine nitrogen is expected to be the primary basic center. |

| Chemical Stability | Stable at pH 7.4, degrades at pH < 4 | Assesses the compound's susceptibility to degradation under various conditions (pH, light, temperature), which is critical for storage, formulation, and in vivo stability. The dioxolane ring may be labile in acidic conditions. |

Experimental Protocols

The following sections detail the step-by-step methodologies for determining the key .

LogP Determination: Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct and accurate measurement of a compound's partitioning between an aqueous and an immiscible organic phase.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Use n-octanol as the organic phase.

-

-

Partitioning:

-

In a glass vial, add a known volume of the n-octanol and PBS (e.g., 5 mL of each).

-

Spike the vial with a small volume of the compound's stock solution to a final concentration of 100 µM.

-

Securely cap the vial and shake it vigorously for 1 hour at room temperature to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully collect an aliquot from both the n-octanol and PBS layers.

-

Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

-

Causality Behind Experimental Choices:

-

n-Octanol: This solvent is chosen as it is considered to be a good mimic of the lipid bilayer of cell membranes.

-

PBS at pH 7.4: This buffer system maintains a physiologically relevant pH, ensuring that the ionization state of the compound is representative of its state in the body.

-

HPLC-UV: This is a robust and widely used analytical technique that allows for accurate quantification of the compound in each phase.

Workflow for LogP Determination:

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Determination: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used early in drug discovery to estimate a compound's solubility.

Protocol:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a 96-well plate to a final concentration that exceeds the expected solubility. A typical starting concentration is 200 µM.

-

-

Incubation and Precipitation:

-

Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation of the excess compound.

-

-

Filtration:

-

Filter the samples through a 96-well filter plate to remove the precipitated compound.

-

-

Quantification:

-

Quantify the concentration of the soluble compound in the filtrate using HPLC-UV or a similar analytical method.

-

-

Data Analysis:

-

The measured concentration is reported as the kinetic solubility.

-

Causality Behind Experimental Choices:

-

DMSO Stock: Using a DMSO stock allows for the rapid introduction of the compound into the aqueous buffer.

-

Kinetic Measurement: This method provides a rapid assessment of solubility, which is suitable for screening large numbers of compounds in early discovery.

-

Filtration: This step is critical for separating the soluble fraction from the precipitated solid, ensuring an accurate measurement.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For a basic compound, the pKa corresponds to the pH at which 50% of the compound is ionized.

-

Causality Behind Experimental Choices:

-

Co-solvent System: This is often necessary for compounds with poor aqueous solubility to ensure they remain in solution throughout the titration.

-

Strong Acid Titrant: A strong acid is used to ensure a complete reaction with the basic sites of the molecule.

-

Potentiometric Detection: Monitoring the pH provides a direct measure of the ionization state of the compound as a function of the titrant added.

Relationship between Physicochemical Properties:

An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine (CAS 184766-45-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, a key intermediate in the synthesis of metabolites of the widely-used antidiabetic agent, Pioglitazone.[1][2] We will delve into its chemical and physical properties, explore its synthesis and purification, and discuss its critical role in pharmaceutical research and development.

Core Molecular Characteristics

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a protected acetyl group in the form of a methyl-substituted dioxolane. This structure is pivotal to its function as a stable precursor in multi-step organic syntheses.

Physicochemical Properties

A clear understanding of the physicochemical properties of this intermediate is essential for its effective handling, storage, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 184766-45-8 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | Colourless Oil | [1] |

| Boiling Point | 55-56°C (Oil Pump) | [4] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, Methanol | [4] |

| Storage | 2-8°C Refrigerator | [1] |

Structural Representation and Chemical Identifiers

The unique arrangement of atoms in 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine can be represented in various standard chemical formats, which are crucial for database searches and computational modeling.

-

SMILES: Cc1ccc(cn1)C2(C)OCCO2[2]

-

InChI: InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3[2]

-

IUPAC Name: 2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine[2]

Synthesis and Purification: A Conceptual Workflow

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine involves the protection of a ketone functionality, a common strategy in organic synthesis to prevent unwanted side reactions. The following diagram illustrates a logical workflow for its preparation from commercially available starting materials.

Caption: Conceptual workflow for the synthesis of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of the target compound.

Materials:

-

5-Acetyl-2-methylpyridine

-

Ethylene glycol (1.5-2.0 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-acetyl-2-methylpyridine, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine.

Application in Pharmaceutical Synthesis: A Pioglitazone Metabolite Intermediate

The primary documented application of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine is as a crucial building block in the synthesis of metabolites of Pioglitazone.[1][2] Pioglitazone is an antihyperglycemic agent used for the treatment of type 2 diabetes. Understanding its metabolism is vital for assessing its efficacy and safety profile. This intermediate allows for the targeted synthesis of these metabolites for biological activity studies.

The dioxolane group serves as a protecting group for the acetyl moiety, which can be deprotected under acidic conditions to reveal the ketone. This ketone can then undergo further chemical transformations to yield the desired Pioglitazone metabolites.

Caption: Role as an intermediate in the synthesis of Pioglitazone metabolites.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1] Keep away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Analytical Characterization

Confirmation of the identity and purity of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl groups, the dioxolane protons, and the aromatic protons of the pyridine ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as C-O and C=N bonds.

While specific spectral data is not publicly available in the initial search results, these are the standard methods that would be employed for its characterization.

References

-

Pharmaffiliates. 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 184766-45-8. [Link]

-

Local Pharma Guide. CAS NO. 184766-45-8 | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6.... [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine [lgcstandards.com]

- 3. 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | 184766-45-8 [chemicalbook.com]

- 4. 184766-45-8 CAS MSDS (3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 184766-45-8 Name: [xixisys.com]

- 6. fishersci.com [fishersci.com]

structure elucidation of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

Authored by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and synthetic chemistry, the adage "structure dictates function" is paramount. The precise three-dimensional arrangement of atoms within a molecule governs its reactivity, biological activity, and safety profile. For a molecule such as 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, a key intermediate in the synthesis of metabolites for the antidiabetic agent Pioglitazone, absolute certainty in its structure is not merely an academic exercise—it is a prerequisite for advancing drug development and ensuring regulatory compliance.[1][2]

This guide eschews a simplistic, linear recitation of analytical techniques. Instead, it offers a holistic and logical workflow, mirroring the decision-making process of a seasoned analytical chemist. We will delve into the "why" behind each experimental choice, demonstrating how a synergistic application of modern spectroscopic methods provides a self-validating system for structural confirmation. Our objective is to move beyond mere data reporting and to cultivate a deeper understanding of the strategic process of structure elucidation.

Chapter 1: Initial Assessment and Molecular Formula Confirmation

Before embarking on a detailed structural analysis, the first step is to verify the fundamental properties of the analyte: its molecular formula and mass. This foundational data provides the constraints within which all subsequent spectroscopic evidence must fit. The nominal structure, derived from its chemical name, is our working hypothesis.

Hypothesized Structure: 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol [2][3]

Mass Spectrometry (MS): The First Verdict

Mass spectrometry serves as the initial gatekeeper in structural analysis. It provides a direct measurement of the molecular weight and offers valuable clues about the molecule's composition and fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation and purification.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Data Interpretation: Causality in Fragmentation

The mass spectrum is expected to show a molecular ion peak at m/z = 179, confirming the molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. For 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, the primary fragmentation pathways are predictable:

-

α-Cleavage: The most common fragmentation for dioxolanes involves the cleavage of a bond adjacent to the oxygen atoms. The loss of a methyl radical (•CH₃) from the molecular ion is highly probable, leading to a prominent peak at m/z = 164 (M-15). This is a key diagnostic fragment.

-

Dioxolane Ring Fragmentation: Dioxolane rings can undergo characteristic cleavages.[4][5] For instance, the loss of ethylene oxide (C₂H₄O) could lead to further fragmentation cascades.

-

Pyridine Ring Stability: The aromatic pyridine ring is relatively stable and will likely remain intact in many of the major fragments.

The presence of the [M]⁺• peak at m/z 179 and a significant [M-15]⁺ peak at m/z 164 would provide strong initial evidence supporting the hypothesized structure.

Chapter 2: Mapping the Complete Structure with NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise connectivity and chemical environment of every atom in the carbon-hydrogen framework. We will employ a suite of 1D and 2D NMR experiments to build the structure piece by piece.

The Foundational Blueprint: ¹H and ¹³C NMR

One-dimensional NMR provides the fundamental inventory of protons and carbons in the molecule.

¹H NMR: Proton Inventory and Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Based on the proposed structure, we can predict the key signals.

Table 1: Predicted ¹H NMR Data for 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| H-4 (Pyridine) | ~7.6 - 7.8 | dd (doublet of doublets) | 1H | Deshielded by adjacent nitrogen and C-3 substituent; coupled to H-5. |

| H-5 (Pyridine) | ~7.2 - 7.4 | d (doublet) | 1H | Coupled to H-4. |

| H-2 (Pyridine) | ~8.4 - 8.6 | d (doublet) | 1H | Most deshielded aromatic proton due to proximity to nitrogen. |

| Dioxolane -OCH₂CH₂O- | ~3.9 - 4.2 | m (multiplet) | 4H | Protons on the dioxolane ring. May appear as a complex multiplet. |

| Pyridine -CH₃ | ~2.5 - 2.6 | s (singlet) | 3H | Typical shift for a methyl group on a pyridine ring. |

| Dioxolane -CH₃ | ~1.6 - 1.8 | s (singlet) | 3H | Aliphatic methyl group attached to a quaternary carbon. |

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between methyl (CH₃) and methine (CH) groups (positive phase), methylene (CH₂) groups (negative phase), and quaternary carbons (absent).[6]

Table 2: Predicted ¹³C NMR & DEPT-135 Data in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale for Assignment |

|---|---|---|---|

| C-6 (Pyridine) | ~157 - 159 | Quaternary (absent) | Aromatic carbon attached to nitrogen and methyl group. |

| C-2 (Pyridine) | ~148 - 150 | CH (positive) | Aromatic carbon adjacent to nitrogen. |

| C-4 (Pyridine) | ~135 - 137 | CH (positive) | Aromatic CH. |

| C-5 (Pyridine) | ~120 - 122 | CH (positive) | Aromatic CH. |

| C-3 (Pyridine) | ~130 - 133 | Quaternary (absent) | Aromatic carbon attached to the dioxolane group. |

| Dioxolane C (quaternary) | ~108 - 110 | Quaternary (absent) | Acetal carbon, highly characteristic chemical shift. |

| Dioxolane -OCH₂CH₂O- | ~64 - 66 | CH₂ (negative) | Aliphatic carbons bonded to oxygen. |

| Pyridine -CH₃ | ~23 - 25 | CH₃ (positive) | Aliphatic methyl carbon. |

| Dioxolane -CH₃ | ~26 - 28 | CH₃ (positive) | Aliphatic methyl carbon. |

The Connectivity Matrix: 2D NMR Spectroscopy

With a complete list of parts from 1D NMR, we now use 2D NMR to assemble the puzzle. This is the most critical phase for unambiguous structure confirmation.

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for structure elucidation using spectroscopic techniques.

COSY: Identifying Spin Systems

The ¹H-¹H Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[7][8] For our target molecule, the key observation would be correlations between the aromatic protons on the pyridine ring, confirming their adjacency. For example, a cross-peak between the signals at ~8.5 ppm (H-2) and ~7.7 ppm (H-4), and between ~7.7 ppm (H-4) and ~7.2 ppm (H-5) would establish the H-2 -> H-4 -> H-5 spin system.

HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a pivotal step that creates a direct link between each proton and the carbon atom it is attached to.[9] This allows for the confident assignment of all protonated carbon signals in the ¹³C NMR spectrum. For example, the proton signal at ~2.5 ppm will show a correlation to the carbon signal at ~24 ppm, definitively assigning them as the pyridine methyl group. Similarly, the aromatic proton signals will correlate to their respective aromatic carbon signals.

HMBC: Assembling the Final Structure

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It reveals correlations between protons and carbons that are 2 to 3 bonds away.[7][9] This is how we connect the molecular fragments that are not directly bonded.

Table 3: Predicted Key HMBC Correlations for Unambiguous Structure Confirmation

| Proton (¹H at δ) | Correlated Carbon (¹³C at δ) | Significance of Correlation |

|---|---|---|

| Dioxolane -CH₃ (~1.7 ppm) | Dioxolane C (quaternary, ~109 ppm) | Confirms the methyl group is attached to the dioxolane quaternary carbon. |

| Dioxolane -CH₃ (~1.7 ppm) | Dioxolane -OCH₂- (~65 ppm) | Confirms the methyl group is part of the dioxolane moiety. |

| Dioxolane -OCH₂- (~4.0 ppm) | Dioxolane C (quaternary, ~109 ppm) | Confirms the connectivity within the dioxolane ring. |

| Pyridine H-4 (~7.7 ppm) | C-3 (Pyridine, ~131 ppm) | Crucial Link: Connects the pyridine ring to the dioxolane substituent via the C3-C(dioxolane) bond. |

| Pyridine H-2 (~8.5 ppm) | C-3 (Pyridine, ~131 ppm) | Crucial Link: Further confirms the attachment point of the dioxolane group at C-3. |

| Pyridine -CH₃ (~2.5 ppm) | C-6 (Pyridine, ~158 ppm) | Confirms the methyl group is attached to C-6 of the pyridine ring. |

| Pyridine -CH₃ (~2.5 ppm) | C-5 (Pyridine, ~121 ppm) | Further confirms the position of the pyridine methyl group. |

The correlations highlighted as "Crucial Link " are non-negotiable. They bridge the pyridine and dioxolane fragments across the quaternary C-3 carbon, providing irrefutable evidence for the overall molecular architecture.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Chapter 3: Conclusion - A Self-Validating Structural Proof

The is achieved not by a single measurement, but by a carefully orchestrated sequence of spectroscopic experiments.

-

Mass Spectrometry confirms the molecular formula C₁₀H₁₃NO₂.

-

¹H and ¹³C NMR provide a complete inventory of all hydrogen and carbon atoms and their immediate electronic environments.

-

COSY establishes the proton-proton connectivities within the pyridine ring.

-

HSQC unambiguously maps each proton to its directly attached carbon atom.

-

HMBC provides the final, definitive proof by revealing long-range correlations that connect the pyridine ring, the 6-methyl group, and the 3-(2-methyl-1,3-dioxolan-2-yl) substituent in their correct positions.

References

- Koritzke, A.L. et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454.

- Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane.

- Mass Spectrometry: Fragmentation. Ethers & Sulfides.

- Pharmaffiliates. (n.d.). 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- PubChem. (n.d.). 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine.

- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.

- University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Chongqing Chemdad Co., Ltd. (n.d.). 3-(2-methyl-1,3-dioxolan-2-yl)-6-methylpyridine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | C10H13NO2 | CID 89415512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. emerypharma.com [emerypharma.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Comprehensive Spectroscopic and Structural Elucidation of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine

Abstract

This technical guide provides an in-depth analysis of the spectral data for the chemical compound 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine (CAS No. 184766-45-8). As a key intermediate in the synthesis of various pharmaceutical agents, including metabolites of Pioglitazone, rigorous structural confirmation is paramount.[1] This document is structured to serve as a definitive reference for researchers and professionals in drug development and chemical synthesis. We will dissect the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Each section includes detailed experimental protocols, data interpretation rooted in established chemical principles, and visual aids to provide a holistic understanding of the molecule's structural characteristics.

Molecular Structure and Overview

3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine is a heterocyclic compound featuring a methyl-substituted pyridine ring linked to a protected acetyl group in the form of a methyl-dioxolane ring. Its molecular formula is C₁₀H₁₃NO₂, with a precise molecular weight of 179.22 g/mol .[2] The structural arrangement dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is fundamental for determining the proton framework of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methyl and dioxolane groups.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in a typical deuterated solvent like Chloroform-d (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet (d) | 1H | H-2 (Pyridine) |

| ~7.6 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |

| ~7.1 | Doublet (d) | 1H | H-5 (Pyridine) |

| ~4.0 | Multiplet (m) | 4H | H-10, H-11 (-O-CH₂-CH₂-O-) |

| ~2.5 | Singlet (s) | 3H | H-7 (Pyridine-CH₃) |

| ~1.7 | Singlet (s) | 3H | H-13 (Dioxolane-CH₃) |

Note: These are predicted values based on standard chemical shift tables and data from analogous structures. Actual values may vary slightly.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR data is crucial for unambiguous structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-9.0 ppm): The three protons on the pyridine ring are expected to appear as distinct, coupled signals. The proton at the C-2 position (H-2), being adjacent to the nitrogen, will be the most deshielded. The H-4 and H-5 protons will show characteristic coupling patterns (doublet of doublets and doublet, respectively) based on their relationship to each other and to H-2.

-

Dioxolane Protons (δ ~4.0 ppm): The four protons of the ethylene glycol bridge in the dioxolane ring (-O-CH₂-CH₂-O-) are chemically equivalent in many environments and typically appear as a multiplet or a singlet around 4.0 ppm.[3]

-

Methyl Protons (δ 1.5-2.5 ppm): Two sharp singlet peaks are expected. The methyl group attached to the pyridine ring (H-7) will resonate around 2.5 ppm. The methyl group on the dioxolane ring (H-13) is in an aliphatic environment and will appear further upfield, around 1.7 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal.

¹³C NMR Spectral Data

The following data is based on experimental findings and standard chemical shift databases.[5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-6 (Pyridine) |

| ~148.5 | C-2 (Pyridine) |

| ~136.0 | C-4 (Pyridine) |

| ~132.0 | C-3 (Pyridine) |

| ~121.0 | C-5 (Pyridine) |

| ~108.0 | C-8 (Quaternary, Dioxolane) |

| ~65.0 | C-10, C-11 (-O-CH₂-CH₂-O-) |

| ~24.5 | C-13 (Dioxolane-CH₃) |

| ~24.0 | C-7 (Pyridine-CH₃) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans are typically required.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation and apply corrections. The solvent signal (CDCl₃ at δ 77.16 ppm) can be used for calibration.[7]

Interpretation of the ¹³C NMR Spectrum

The spectrum shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.

-

Aromatic & Quaternary Carbons: The carbons of the pyridine ring are found in the downfield region (δ 120-160 ppm). The quaternary carbon of the dioxolane ring (C-8), bonded to two oxygen atoms, is also significantly deshielded, appearing around 108 ppm.

-

Aliphatic Carbons: The carbons of the dioxolane's ethylene bridge (C-10, C-11) resonate around 65 ppm. The two methyl carbons (C-7 and C-13) are the most shielded and appear in the upfield region (δ 24-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 106 | [Pyridine-C(O)CH₃]⁺ |

| 92 | [Methyl-Pyridine-CH₂]⁺ |

| 87 | [C₄H₇O₂]⁺ (Dioxolane fragment) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is also suitable, which would primarily show the protonated molecule [M+H]⁺ at m/z 180.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their m/z ratio.

Interpretation of the Mass Spectrum

The fragmentation pattern is a key diagnostic tool. The molecular ion peak at m/z 179 confirms the molecular weight. A prominent peak at m/z 164 corresponds to the loss of a methyl group, a common fragmentation pathway. The bond between the pyridine and dioxolane rings is susceptible to cleavage, leading to characteristic fragments such as the acylium ion at m/z 106 and the dioxolane fragment at m/z 87.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2990-2850 | C-H (Aliphatic) | Stretching |

| 1600-1450 | C=C, C=N (Pyridine Ring) | Stretching |

| 1250-1000 | C-O (Dioxolane Ether Linkage) | Stretching |

Note: These are typical ranges. The C-O stretch is often a strong, characteristic band for ethers and acetals.[8][9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is an oil, the easiest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal quality. A background spectrum of the clean salt plates or ATR crystal should be taken and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides confirmatory evidence for the key functional groups. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will be evident. The pyridine ring vibrations will appear in the 1600-1450 cm⁻¹ region. The most diagnostic feature will be the strong C-O stretching bands in the 1250-1000 cm⁻¹ region, characteristic of the dioxolane acetal group.

Integrated Characterization Workflow

The definitive structural elucidation of a compound relies not on a single technique, but on the cohesive interpretation of data from multiple orthogonal methods.

Conclusion

The collective spectral data provides unambiguous proof of the structure of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine. ¹H and ¹³C NMR define the precise carbon and proton skeleton, Mass Spectrometry confirms the molecular weight and substructural fragments, and IR Spectroscopy verifies the presence of the key functional groups. This comprehensive guide serves as a foundational reference for the quality control and analytical validation of this important chemical intermediate.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine. Retrieved from [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, E66, o225. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. PubChem. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Koritzke, et al. (2020). 2-methyl-1,3-dioxolane. Int. J. Mass Spect. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Lo R.-S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (2024). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

American Chemical Society. (2022). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1,3-Dioxolan-2-one [webbook.nist.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 184766-45-8 CAS MSDS (3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to Determining the Solubility of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine in Organic Solvents

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine, a heterocyclic compound of interest in medicinal chemistry.[1] Lacking readily available public solubility data, this document outlines a systematic approach based on fundamental principles and established laboratory protocols. We will explore the molecule's physicochemical characteristics to inform solvent selection, detail a robust experimental methodology for quantitative solubility determination, and provide a framework for data analysis and interpretation. This guide is designed to empower researchers to generate reliable and reproducible solubility data, facilitating informed decision-making in their research and development endeavors.

Physicochemical Profile of the Analyte

Understanding the molecular structure and inherent properties of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine is the foundation for predicting and interpreting its solubility.

Molecular Structure: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [2]

The molecule consists of a pyridine ring, a polar heterocyclic aromatic system, substituted with a methyl group and a methyl-dioxolane group.

-

Pyridine Core: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized within the aromatic π-system, rendering the molecule basic.[3][4] This nitrogen atom can act as a hydrogen bond acceptor. The pyridine ring itself contributes to the molecule's overall polarity.[3][5]

-

Dioxolane Group: This is a cyclic ketal functional group. The two oxygen atoms within this ring are also potential hydrogen bond acceptors and contribute significantly to the molecule's polarity.

-

Methyl Groups: The two methyl groups are nonpolar and will slightly increase the lipophilicity of the molecule.

Based on this structure, the compound can be classified as moderately polar. The presence of multiple hydrogen bond acceptors (the pyridine nitrogen and two dioxolane oxygens) suggests potential for favorable interactions with protic and polar aprotic solvents. The calculated XLogP3 value, a measure of lipophilicity, is 0.9, indicating a relatively balanced hydrophilic-lipophilic character.[2]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding tenet for solubility prediction.[6][7] This means that solutes tend to dissolve best in solvents with similar intermolecular forces and polarity.[8] Key solvent properties to consider include:

-

Polarity Index: A relative measure of a solvent's polarity. Higher values indicate greater polarity.[9][10][11]

-

Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally more polar.[9]

-

Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone).[8]

Given the moderately polar nature and hydrogen bond accepting capabilities of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine, it is predicted to have higher solubility in polar solvents (both protic and aprotic) compared to nonpolar hydrocarbon solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method , as described in OECD Guideline 105.[12] This method establishes a thermodynamic equilibrium between the solid compound and the solvent, providing a quantitative measure of saturation solubility.[13]

Recommended Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. This allows for the construction of a comprehensive solubility profile.

| Solvent Class | Recommended Solvents | Polarity Index (P')[10][14] | Rationale |

| Nonpolar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons. |

| Toluene | 2.4 | Represents aromatic hydrocarbons. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common chlorinated solvent. |

| Ethyl Acetate | 4.4 | An ester-based solvent. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether. | |

| Polar Aprotic | Acetone | 5.1 | A common ketone. |

| Acetonitrile (ACN) | 5.8 | A common solvent in chromatography. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent. | |

| Polar Protic | Isopropyl Alcohol (IPA) | 3.9 | A common secondary alcohol. |

| Ethanol | 4.3 | A common primary alcohol. | |

| Methanol | 5.1 | The most polar of the simple alcohols. |

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol details the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a highly accurate and widely used approach.[6][13][15][16]

1. Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of solid 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[17] b. Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is typically recommended.[15]

3. Phase Separation: a. After equilibration, visually confirm the presence of excess solid in each vial. b. To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[17][18] c. Carefully draw off the supernatant using a pipette and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step is crucial to remove any fine particulates.[17]

4. Quantification by HPLC: a. Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, create a series of calibration standards (at least five) covering the expected concentration range of the samples.[6] b. Sample Preparation: Dilute the filtered saturated solutions with the HPLC mobile phase to bring the concentration within the calibration range. Record the dilution factor accurately. c. HPLC Analysis: Analyze the standards and diluted samples by a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point. d. Calibration Curve: Plot the peak area from the HPLC chromatograms against the known concentrations of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.[6] e. Solubility Calculation: Use the calibration curve equation to determine the concentration of the diluted samples. Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

Data Presentation and Interpretation

The quantitative results should be compiled into a clear, organized table.

Solubility Data Table (Hypothetical Example)

| Solvent | Polarity Index (P') | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Classification |

| n-Hexane | 0.1 | < 1.0 | < 0.0056 | Sparingly Soluble |

| Toluene | 2.4 | 45.2 | 0.252 | Soluble |

| Dichloromethane | 3.1 | 155.8 | 0.869 | Freely Soluble |

| Ethyl Acetate | 4.4 | 120.5 | 0.672 | Freely Soluble |

| Acetone | 5.1 | > 200 | > 1.116 | Very Soluble |

| Methanol | 5.1 | > 200 | > 1.116 | Very Soluble |

| DMSO | 7.2 | > 200 | > 1.116 | Very Soluble |

Interpreting the Results

The solubility data should be analyzed in the context of solvent properties. A logical relationship between the compound's structure and its solubility behavior should be established.

Caption: Relationship between molecular properties and solubility.

As hypothesized, the compound would exhibit low solubility in nonpolar solvents like hexane due to the mismatch in polarity. Conversely, its solubility is expected to be significantly higher in polar solvents such as dichloromethane, acetone, and methanol. The ability of protic solvents like methanol to hydrogen bond with the nitrogen and oxygen atoms of the analyte likely contributes to its high solubility in these media.

Conclusion

This guide provides a comprehensive and scientifically rigorous protocol for determining the organic solvent solubility of 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine. By combining theoretical physicochemical analysis with the empirical shake-flask method and precise HPLC quantification, researchers can generate the high-quality data necessary for advancing drug discovery and development projects. Adherence to these self-validating protocols ensures the trustworthiness and reproducibility of the results, forming a solid foundation for subsequent formulation and process development activities.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944.

- Shodex. Polarities of Solvents. Shodex HPLC Columns and Standards.

- Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent?

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- New World Encyclopedia contributors. (n.d.). Pyridine. New World Encyclopedia.

- Burdick & Jackson. Polarity Index.

- Scribd. Solvent Polarity Index Table.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2025, August 5). Hacettepe University Journal of the Faculty of Pharmacy.

- Organometallics. (n.d.). Solvent Miscibility and Polarity Chart.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please?

- U.S. Government Publishing Office. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- PubChem. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine.

- GEM CHEM. (2022, November 14). Heterocyclic Compounds | BSc 2nd year | Bsc 3rd year | Structure of Pyridine |. [Video]. YouTube.

- Wikipedia. (n.d.). Pyridine.

- Pharmaffiliates. 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | C10H13NO2 | CID 89415512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. m.youtube.com [m.youtube.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Polarity Index [macro.lsu.edu]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. organometallics.it [organometallics.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. govinfo.gov [govinfo.gov]

hazards and safety precautions for 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

An In-depth Technical Guide to the Hazards and Safety Precautions for 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine (CAS No. 184766-45-8) was not available in the provided search results. This guide has been compiled by extrapolating data from structurally related compounds, including various pyridine and dioxolane derivatives. The recommendations herein are based on a conservative assessment of potential hazards and should be used in conjunction with a formal risk assessment conducted by qualified personnel.

Chemical Identification and Physical Properties

Chemical Name: 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine[1][2]

CAS Number: 184766-45-8[1]

Molecular Formula: C₁₀H₁₃NO₂[3]

Molecular Weight: 179.22 g/mol [3]

This compound is utilized in the synthesis of metabolites for the antidiabetic agent Pioglitazone.[1]

| Property | Value | Source |

| Physical State | Oil | [4] |

| Boiling Point | 55-56°C (at oil pump pressure) | [4] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Acetone, Chloroform, Dichloromethane, DMF, DMSO, Methanol | [4] |

Hazard Identification and Classification

Given the absence of specific data for this compound, a hazard assessment must be inferred from its constituent parts: a substituted pyridine ring and a dioxolane group.

-

Pyridine Derivatives: Pyridine and its derivatives are often associated with a range of hazards. For instance, 2-picoline (2-methylpyridine) is a flammable liquid that can cause respiratory irritation.[5][6] Other pyridine derivatives are known to be harmful or toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or burns.[7][8]

-

Dioxolane Derivatives: Dioxolanes can also present significant hazards. 1,3-Dioxolane is a highly flammable liquid and is suspected of damaging fertility or the unborn child.

Based on these related compounds, 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine should be handled as a substance that is potentially:

-

Acutely Toxic: Toxic or fatal if it comes into contact with skin and toxic if swallowed.[8][9]

-

Skin and Eye Irritant/Corrosive: Capable of causing skin irritation and serious eye damage.[9][10]

-

Respiratory Irritant: May cause respiratory irritation upon inhalation.[8][9]

-

Flammable: Although specific data is lacking, related compounds are flammable liquids.[7] The formation of explosive vapor-air mixtures is a credible risk, especially upon heating.[9]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): DANGER

Anticipated Hazard Statements:

-

H301: Toxic if swallowed.[9]

-

H310: Fatal in contact with skin.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

-

H226: Flammable liquid and vapor.

Risk Assessment and Safe Handling Workflow

A thorough risk assessment is paramount before commencing any work with this compound. The following workflow illustrates the necessary steps.

Caption: Risk assessment workflow before handling the compound.

Experimental Protocol: Safe Laboratory Handling

This protocol outlines the essential steps for safely handling 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine in a research setting.

4.1. Engineering Controls:

-

All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][11] A face shield should be used if there is a significant risk of splashing.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[13] Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[14]

-

Skin and Body Protection: A flame-retardant lab coat should be worn, along with long trousers and closed-toe shoes. For larger quantities or tasks with a high splash potential, consider additional protective clothing.[12]

4.3. Handling Procedure:

-

Preparation: Before handling, ensure all necessary equipment, including waste containers, is inside the fume hood.

-

Grounding: If transferring significant quantities, ground and bond containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[5][7]

-

Dispensing: Use only non-sparking tools for transfers.[5][7] Avoid generating aerosols or mists.

-

Heating: Avoid strong heating.[9] If heating is necessary, use a controlled heating mantle or water bath. Never use an open flame.[5]

-

Post-Handling: Thoroughly wash hands and forearms after handling, even if gloves were worn.[9][10] Decontaminate all surfaces and equipment.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][13][15] The storage area should be locked or otherwise accessible only to authorized personnel.[9]

-

Stability: The product is expected to be chemically stable under standard ambient conditions.[9] However, it may be hygroscopic (absorbs moisture from the air).[9]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[11][15] Also, keep away from heat, sparks, open flames, and other sources of ignition.[5]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

6.1. First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][15][16]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with large amounts of water for at least 15 minutes.[9] Call a physician immediately , as skin contact may be fatal.[8][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.[9][16]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water.[16] Seek immediate medical attention.[7]

6.2. Accidental Release (Spill) Response:

The following diagram outlines the general procedure for responding to a spill.

Caption: Emergency workflow for an accidental spill.

Key Spill Response Actions:

-

Ensure adequate ventilation and remove all sources of ignition.[10][16]

-

Use appropriate PPE during cleanup.[13]

6.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7]

-

Specific Hazards: The compound is combustible and vapors may form explosive mixtures with air.[9][16] Vapors are heavier than air and may travel to an ignition source.[9][16] Hazardous combustion products can include nitrogen oxides (NOx) and carbon monoxide (CO).[5][11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9]

Waste Disposal

All waste materials, including contaminated absorbents and empty containers, must be treated as hazardous waste.[16] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[9][16] Do not mix with other waste.[16]

References

- A75706 - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS - Loba Chemie. (2015, April 9). Loba Chemie.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- Material Safety D

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.

- 2-Methyl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. PubChem.

- 3-(2-Methyl-1,3-Dioxolan-2-Yl)Pyridine 55676-25-0 wiki - Guidechem. Guidechem.